Antiviral Potency: R523062 vs. Guanidine HCl (Classic 2C Inhibitor) Against EV-D68
R523062 demonstrates approximately 20-fold greater antiviral potency against EV-D68 than the classic 2C inhibitor guanidine hydrochloride. In RD cell CPE assays, R523062 exhibits an EC₅₀ of 4.1 μM against the EV-D68 US/MO/14-18947 strain [1], whereas guanidine HCl inhibits EV-D68 strains with EC₅₀ values ranging from 80 to 135 μM under comparable assay conditions [2].
| Evidence Dimension | Antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | 4.1 ± 0.8 μM (EV-D68 US/MO/14-18947) |
| Comparator Or Baseline | Guanidine hydrochloride: 80–135 μM (multiple EV-D68 strains) |
| Quantified Difference | ~20-fold greater potency (4.1 μM vs. 80–135 μM) |
| Conditions | CPE assay; RD cells; EV-D68 infection |
Why This Matters
Researchers validating 2C as a therapeutic target require a chemical probe with sufficient potency to achieve complete viral suppression without confounding cytotoxicity; R523062's 20-fold potency advantage over guanidine HCl directly addresses this experimental requirement.
- [1] Ma C, Hu Y, Zhang J, Wang J. Pharmacological Characterization of the Mechanism of Action of R523062, a Promising Antiviral for Enterovirus D68. ACS Infectious Diseases. 2020;6(8):2260-2270. doi:10.1021/acsinfecdis.0c00383 View Source
- [2] Smee DF, Evans WJ, Nicolaou KC, et al. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds. Antiviral Research. 2016;131:61-65. doi:10.1016/j.antiviral.2016.04.007 View Source
